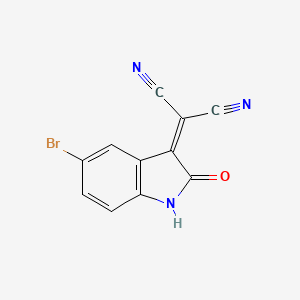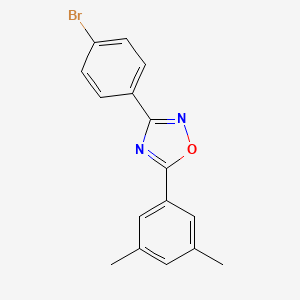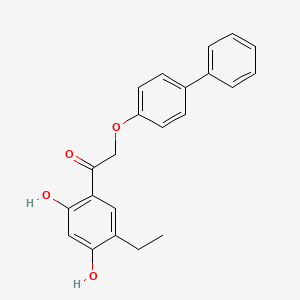![molecular formula C15H15NOS B5830553 N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
N-{4-[(phenylthio)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as PTMA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PTMA has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide is not fully understood. However, studies have suggested that N-{4-[(phenylthio)methyl]phenyl}acetamide may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biochemical and physiological effects. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{4-[(phenylthio)methyl]phenyl}acetamide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments is its relatively simple synthesis method. N-{4-[(phenylthio)methyl]phenyl}acetamide is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using N-{4-[(phenylthio)methyl]phenyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}acetamide. One direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide as a chelating agent for heavy metals. Another direction could be to study the potential use of N-{4-[(phenylthio)methyl]phenyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}acetamide and to identify potential targets for drug development.
Conclusion:
In conclusion, N-{4-[(phenylthio)methyl]phenyl}acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in drug discovery. N-{4-[(phenylthio)methyl]phenyl}acetamide has been found to possess various biological activities and has been studied extensively for its mechanism of action and physiological effects. While there are advantages and limitations to using N-{4-[(phenylthio)methyl]phenyl}acetamide in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
N-{4-[(phenylthio)methyl]phenyl}acetamide can be synthesized by the reaction of 4-mercaptobenzyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-{4-[(phenylthio)methyl]phenyl}acetamide as a white solid with a melting point of 102-104°C.
Applications De Recherche Scientifique
N-{4-[(phenylthio)methyl]phenyl}acetamide has been studied for its potential applications in drug discovery. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. N-{4-[(phenylthio)methyl]phenyl}acetamide has also been studied for its potential use as a chelating agent for heavy metals.
Propriétés
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXREIWKBWZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)